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molecular formula C14H19N B8722623 4-(3-phenylpropylidene)Piperidine-

4-(3-phenylpropylidene)Piperidine-

Cat. No. B8722623
M. Wt: 201.31 g/mol
InChI Key: URNWLJJIOFGGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05714498

Procedure details

n-Butyl lithium (2.5M in hexanes, 14 ml, 35 mmol) was carefully added to a cold (<0° C.) suspension of 3-phenylpropyltriphenylphosphonium bromide (18.7 g, 40.5 mmol) in THF (100 ml) under a nitrogen atmosphere at such a rate that the temperature did not exceed 0° C. The orange solution was stirred at <0° C. for 30 minutes before a solution of 1-(tert-butyloxycarbonyl)-4-piperidone (5.0 g, 27 mmol) was added as a solution in THF (20 ml) at such a rate that the temperature did not exceed 0° C. The mixture was stirred at 0° C. for 1 hour and then allowed to warm to room temperature before adding water (20 ml). The mixture was concentrated in vacuo and the residue extracted into dichloromethane (3×100 ml). The combined organics were washed with water (20 ml) and brine (20 ml), dried (MgSO4) and evaporated in vacuo to give a yellow oil. The oil was purified by column chromatography on silica eluting with 10% EtOAc/petrol 60/80 to give a clear oil. The oil was dissolved in dichloromethane (30 ml) and treated with trifluoroacetic acid (20 ml) and the mixture stirred at room temperature for 1.5 h. The solution was evaporated in vacuo and azeotroped with toluene (2×10 ml). The residue was dissolved in EtOAc (20 ml) and washed with sodium carbonate (saturated, 2×10 ml), water (10 ml) and brine (10 ml), dried (MgSO4) and evaporated in vacuo to give 4-(3-phenylpropylidene) piperidine as a pale oily solid (4.92 g, 90%).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Br-].[C:7]1([CH2:13][CH2:14][CH2:15][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(OC([N:42]1[CH2:47][CH2:46][C:45](=O)[CH2:44][CH2:43]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C1COCC1.ClCCl.O>[C:7]1([CH2:13][CH2:14][CH:15]=[C:45]2[CH2:46][CH2:47][NH:42][CH2:43][CH2:44]2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
18.7 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 0° C
CUSTOM
Type
CUSTOM
Details
did not exceed 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted into dichloromethane (3×100 ml)
WASH
Type
WASH
Details
The combined organics were washed with water (20 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography on silica eluting with 10% EtOAc/petrol 60/80
CUSTOM
Type
CUSTOM
Details
to give a clear oil
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene (2×10 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (20 ml)
WASH
Type
WASH
Details
washed with sodium carbonate (saturated, 2×10 ml), water (10 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC=C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.92 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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